N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of a fluorinated indole moiety and a tetraazole ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Synthesis of 5-fluoroindole: The starting material, 5-fluoroindole, can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone in the presence of an acid catalyst.
Formation of the ethyl side chain: The 5-fluoroindole is then reacted with an appropriate alkylating agent to introduce the ethyl side chain at the 3-position of the indole ring.
Introduction of the tetraazole ring: The resulting intermediate is then subjected to a cyclization reaction with a suitable azide source to form the tetraazole ring.
Coupling with benzoyl chloride: Finally, the tetraazole-containing intermediate is coupled with benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: The indole moiety can interact with various receptors, such as serotonin or dopamine receptors.
Inhibiting enzymes: The compound may inhibit specific enzymes involved in inflammatory or metabolic pathways.
Modulating signaling pathways: The tetraazole ring may play a role in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both a fluorinated indole moiety and a tetraazole ring. This combination may enhance its biological activity and specificity compared to other indole derivatives .
Properties
Molecular Formula |
C18H15FN6O |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15FN6O/c19-14-3-6-17-16(9-14)13(10-21-17)7-8-20-18(26)12-1-4-15(5-2-12)25-11-22-23-24-25/h1-6,9-11,21H,7-8H2,(H,20,26) |
InChI Key |
INVYMAQNIHWKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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